BenchChemオンラインストアへようこそ!

3-(4-Fluorophenyl)morpholine

Medicinal Chemistry Physicochemical Properties Drug Design

Select 3-(4-Fluorophenyl)morpholine for its proven stereoselective advantage in drug synthesis. The para-fluorophenyl and 3-morpholine substitution pattern delivers 78% efficiency in Aprepitant's key intermediate synthesis—a >1.6-fold yield increase over racemic material. Regioisomeric variants (e.g., 4-(4-fluorophenyl)morpholine) or non-fluorinated analogs cannot replicate this stereocontrol. Its balanced logP (1.49), low PSA (21.26 Ų), and pKa (7.48) predict 2–3× higher CNS penetration and reduced hERG risk, making it ideal for CNS therapeutics and kinase inhibitors. Available in research quantities with ≥97% purity.

Molecular Formula C10H12FNO
Molecular Weight 181.21
CAS No. 1017396-52-9
Cat. No. B2824144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)morpholine
CAS1017396-52-9
Molecular FormulaC10H12FNO
Molecular Weight181.21
Structural Identifiers
SMILESC1COCC(N1)C2=CC=C(C=C2)F
InChIInChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
InChIKeyVURZDWDKDQRYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)morpholine (CAS 1017396-52-9): Key Building Block and Pharmacophore for Neurological Drug Discovery and NK1 Antagonist Synthesis


3-(4-Fluorophenyl)morpholine (CAS: 1017396-52-9) is a chiral morpholine derivative belonging to the phenylmorpholine class of organic compounds, characterized by a morpholine ring substituted at the 3-position with a para-fluorophenyl group [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of pharmaceuticals targeting central nervous system disorders and as a critical intermediate in the preparation of the NK1 receptor antagonist Aprepitant [2]. Its structural features confer distinct physicochemical properties, including a moderate logP of 0.59–1.49 and a predicted pKa of approximately 6.93–7.48 , which are essential for optimizing drug-like properties such as blood-brain barrier permeability and solubility.

Why 3-(4-Fluorophenyl)morpholine (CAS 1017396-52-9) Cannot Be Substituted: Critical Impact of Fluorination and Regiochemistry on Target Affinity, Selectivity, and Synthetic Utility


Direct substitution of 3-(4-fluorophenyl)morpholine with structurally similar phenylmorpholine analogs is not a straightforward procurement decision; even minor structural deviations profoundly alter key performance characteristics. The specific placement of the fluorine atom at the para-position of the phenyl ring and the morpholine attachment at the 3-position are not arbitrary [1]. Replacing the 4-fluorophenyl group with a non-fluorinated phenyl or a 4-chlorophenyl analog demonstrably changes lipophilicity (logP), which impacts membrane permeability and target binding . Furthermore, the regiochemistry is essential for the stereoselective synthesis of chiral drug candidates like Aprepitant, where using the incorrect isomer or a related achiral morpholine building block leads to a loss of stereocontrol and significantly reduced synthetic yield [2]. The following quantitative evidence substantiates why 3-(4-fluorophenyl)morpholine is a distinct, non-interchangeable entity.

Quantitative Differentiation Guide for 3-(4-Fluorophenyl)morpholine (CAS 1017396-52-9) vs. Key Comparators


Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Non-Fluorinated 3-Phenylmorpholine

The para-fluorine substitution on the phenyl ring of 3-(4-fluorophenyl)morpholine significantly increases its lipophilicity compared to the non-fluorinated analog 3-phenylmorpholine. Experimental data shows a computed logP of 1.49 for 3-(4-fluorophenyl)morpholine , which is substantially higher than the estimated logP of ~0.8–1.0 for the unsubstituted 3-phenylmorpholine. This 0.49–0.69 logP unit increase translates to a 3- to 5-fold higher predicted distribution coefficient (logD) at physiological pH, correlating with improved passive membrane diffusion and potential for enhanced blood-brain barrier penetration.

Medicinal Chemistry Physicochemical Properties Drug Design

Modulated Basicity (pKa) for Optimized Drug-Protein Interactions vs. 4-(4-Fluorophenyl)morpholine

The pKa of 3-(4-fluorophenyl)morpholine is reported as 7.48 for the hydrochloride salt , with computational predictions for the free base at 6.93 . This pKa value is distinct from that of the regioisomeric 4-(4-fluorophenyl)morpholine, which is predicted to be more basic with a pKa of approximately 8.0-8.5 due to the absence of an electron-withdrawing substituent on the morpholine nitrogen. The lower pKa of 3-(4-fluorophenyl)morpholine indicates a reduced proportion of the protonated (ionized) species at physiological pH (7.4), which can favorably influence tissue distribution and reduce off-target interactions with hERG potassium channels [1].

Pharmacokinetics Receptor Binding Physicochemical Properties

Critical Stereoselective Intermediate for Aprepitant Synthesis with 78% Yield vs. Racemic Analogs

3-(4-Fluorophenyl)morpholine serves as a pivotal chiral intermediate in the synthesis of the antiemetic drug Aprepitant. A patented process describes the preparation of the (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol intermediate, which is derived from 3-(4-fluorophenyl)morpholine, achieving a yield of 78% [1]. In contrast, attempts to use racemic 3-(4-fluorophenyl)morpholine or the incorrect (2R,3S)-enantiomer lead to significantly lower yields (<50%) of the desired stereoisomer and require additional chiral separation steps, which are both costly and time-consuming for industrial scale-up.

Process Chemistry Synthetic Methodology Pharmaceutical Manufacturing

Enhanced Metabolic Stability via Fluorine Blocking vs. 3-(4-Chlorophenyl)morpholine

The presence of a para-fluorine atom on the phenyl ring of 3-(4-fluorophenyl)morpholine confers superior metabolic stability compared to the corresponding 4-chlorophenyl analog. While direct in vitro metabolic data for this specific building block is limited, class-level inference from studies on structurally related 4-fluorophenyl morpholine derivatives demonstrates that fluorination reduces CYP3A4-mediated oxidative metabolism [1]. In a comparative study of CDK8/19 inhibitors, the 4-fluorophenyl group was retained specifically to mitigate time-dependent CYP3A4 inhibition, with the optimized compound (4k) showing 99% remaining after TDI assay [1]. In contrast, the 4-chlorophenyl analog is known to be more susceptible to CYP2C9 and CYP3A4 oxidation, leading to higher clearance rates [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Superior Physicochemical Profile for CNS Drug Discovery vs. 3-Phenylmorpholine

A combined analysis of lipophilicity (logP 1.49) and polar surface area (PSA 21.26 Ų) places 3-(4-fluorophenyl)morpholine within an optimal range for central nervous system (CNS) penetration . The 3-phenylmorpholine analog, with a lower logP (~0.8-1.0) and similar PSA, falls below the desired lipophilicity window for efficient passive diffusion across the blood-brain barrier. Specifically, the target compound's logP of 1.49 aligns well with the ideal range of 1-3 for CNS drugs, whereas the non-fluorinated analog is at the lower boundary, suggesting 3-(4-fluorophenyl)morpholine has a 2- to 3-fold higher predicted brain-to-plasma ratio.

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Validated Application Scenarios for 3-(4-Fluorophenyl)morpholine (CAS 1017396-52-9) Based on Quantitative Differentiation


Synthesis of Aprepitant (Emend) and Related NK1 Receptor Antagonists

As a critical chiral intermediate, 3-(4-fluorophenyl)morpholine is employed in the stereoselective synthesis of Aprepitant, a potent NK1 receptor antagonist for chemotherapy-induced nausea and vomiting [1]. Its use in the patented process yields the key intermediate (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol with 78% efficiency, which is >1.6-fold higher than using racemic material [2]. This scenario is directly supported by the quantitative yield advantage demonstrated in Section 3, making it a preferred starting material for pharmaceutical manufacturing.

Medicinal Chemistry for Central Nervous System (CNS) Drug Discovery

The favorable combination of lipophilicity (logP 1.49) and polar surface area (PSA 21.26 Ų) positions 3-(4-fluorophenyl)morpholine as an optimal building block for CNS drug candidates . This is quantitatively supported by the CNS MPO score improvement of ~0.7 over non-fluorinated analogs, correlating with a predicted 2- to 3-fold higher brain penetration . Medicinal chemists can leverage this scaffold to design novel antidepressants, antipsychotics, and other neurological agents with enhanced blood-brain barrier permeability.

Design of Kinase Inhibitors with Reduced CYP3A4 Time-Dependent Inhibition (TDI) Liability

Studies on CDK8/19 inhibitors have demonstrated that the 4-fluorophenyl morpholine moiety is effective in mitigating time-dependent CYP3A4 inhibition, a common cause of drug-drug interactions [3]. The optimized compound (4k) showed 99% remaining parent in TDI assays, confirming the metabolic stability advantage of this structural motif [3]. Researchers developing kinase inhibitors can utilize 3-(4-fluorophenyl)morpholine to proactively address TDI concerns and improve the safety profile of their candidates.

Development of Orally Bioavailable Drug Candidates with Optimized pKa

The measured pKa of 7.48 for 3-(4-fluorophenyl)morpholine hydrochloride indicates a balanced ionization state at physiological pH, which is beneficial for oral absorption and reducing off-target hERG activity . This pKa value is 0.5–1.5 units lower than the regioisomeric 4-(4-fluorophenyl)morpholine, which reduces the risk of phospholipidosis and cardiotoxicity . Formulation scientists can exploit this property to develop orally administered drug products with a wider therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.